Product packaging for 1,5-Dimesyloxypentane(Cat. No.:CAS No. 2374-22-3)

1,5-Dimesyloxypentane

Cat. No.: B1605183
CAS No.: 2374-22-3
M. Wt: 260.3 g/mol
InChI Key: QTNVULGCBFTXBM-UHFFFAOYSA-N
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Description

1,5-Dimesyloxypentane is a biochemical reagent primarily used as an alkylating agent in organic synthesis and materials science. As a bifunctional compound, it can act as a crosslinker in polymerization reactions or as a key building block for synthesizing larger molecular structures. The mesylate (methanesulfonate) groups are excellent leaving groups, making this compound highly reactive in nucleophilic substitution reactions. This property allows researchers to use it for bridging nitrogen-containing heterocycles or other nucleophiles, facilitating the creation of novel compounds for pharmaceutical and materials research. It is strictly for research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O6S2 B1605183 1,5-Dimesyloxypentane CAS No. 2374-22-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylsulfonyloxypentyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H16O6S2/c1-14(8,9)12-6-4-3-5-7-13-15(2,10)11/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNVULGCBFTXBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178410
Record name 1,5-Pentanediol, dimethanesulfonate
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Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2374-22-3
Record name 1,5-Pentanediol, 1,5-dimethanesulfonate
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Record name 1,5-Pentanediol, dimethanesulfonate
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Record name 1,5-Dimesyloxypentane
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Record name 1,5-Pentanediol, dimethanesulfonate
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Synthetic Methodologies for 1,5 Dimesyloxypentane and Its Analogs

Classical and Optimized Esterification Protocols for Sulfonate Ester Formation

The most widely utilized method for synthesizing 1,5-dimesyloxypentane is the reaction of 1,5-pentanediol (B104693) with methanesulfonyl chloride in the presence of a suitable base. eurjchem.com This classical approach, often referred to as mesylation, is a cornerstone of sulfonate ester synthesis.

The reaction proceeds by the nucleophilic attack of the hydroxyl groups of 1,5-pentanediol on the sulfur atom of methanesulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the corresponding sulfonate ester. A base is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation and preventing acid-catalyzed side reactions.

Commonly used bases include tertiary amines such as triethylamine (B128534) and pyridine. orgsyn.orgthieme-connect.de The choice of solvent is also critical, with dichloromethane (B109758) being a frequent choice due to its inertness and ability to dissolve the reactants. orgsyn.org

A typical laboratory-scale procedure involves dissolving 1,5-pentanediol and a base in a suitable solvent, followed by the slow addition of methanesulfonyl chloride at a reduced temperature, often between -15°C and 0°C, to control the exothermic reaction. orgsyn.orggoogle.com After the addition is complete, the reaction mixture is typically stirred for a period to ensure complete conversion.

Table 1: Classical Esterification Conditions for Dimesylate Synthesis

Starting Material Reagent Base Solvent Temperature Reaction Time Reference
DiolMethanesulfonyl ChlorideTriethylamineDichloromethane-15 to -20°C30 minutes orgsyn.org
DiolMethanesulfonyl ChloridePyridine-0°CNot Specified thieme-connect.de
DiolMethanesulfonyl ChlorideDiisopropylethylamineNot Specified-35 to -30°C2 hours google.com

Optimization of these classical protocols often focuses on improving yield and purity by carefully controlling reaction parameters such as stoichiometry, temperature, and reaction time. For instance, using a slight excess of methanesulfonyl chloride and the base can ensure the complete conversion of the diol.

Advanced Preparative Techniques Enhancing Yield and Purity

To enhance the yield and purity of this compound, several advanced preparative techniques have been explored. These methods often focus on alternative reagents and reaction conditions to minimize side reactions and facilitate product isolation.

One approach involves the use of alternative sulfonylating agents. While methanesulfonyl chloride is common, other reagents can be employed depending on the desired reactivity and substrate compatibility.

Furthermore, the use of activating agents in conjunction with sulfonyl chlorides can enhance the reaction rate and selectivity. For example, the Steglich esterification, although primarily used for carboxylic acid esterification, provides a conceptual framework for activating hydroxyl groups for acylation, which can be adapted for sulfonation reactions. orgsyn.org

Recent developments have also explored photocatalyst-free, visible-light-induced synthesis of sulfonate esters from arylazo sulfones and alcohols. rsc.org This method offers a milder alternative to traditional sulfonyl chloride-based procedures.

Green Chemistry Approaches and Sustainable Synthetic Routes

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of sulfonate esters, including this compound. A key focus is the replacement of hazardous reagents and solvents.

An environmentally benign approach for sulfonate ester synthesis involves the use of aqueous bases and greener solvents. eurjchem.com This reduces the reliance on chlorinated solvents like dichloromethane.

Another green approach is the use of ionic liquids as catalysts or reaction media. For instance, 1-butyl-3-methyl imidazolium (B1220033) methanesulfonate (B1217627) ([Bmim]CH3SO3–) has been used as a catalyst for the synthesis of other heterocyclic compounds, showcasing the potential of ionic liquids in related transformations. taylorfrancis.com Methanesulfonic acid itself is considered a "green" acid due to its low toxicity and biodegradability, and its use in synthesis is being explored. rsc.org

The development of one-pot syntheses and catalytic methods that minimize waste and energy consumption are also key areas of research in green sulfonate ester production. rsc.org

Scalability Considerations in the Synthesis of this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges. Key considerations include reaction kinetics, heat management, and the cost-effectiveness of reagents and processes.

For large-scale synthesis, efficient heat dissipation is crucial as the reaction between methanesulfonyl chloride and the diol is exothermic. Maintaining a consistent temperature profile throughout the reactor is essential to prevent side reactions and ensure product quality.

Purification and Isolation Strategies for High-Purity Material

Obtaining high-purity this compound is essential for its use in subsequent applications. The purification strategy typically involves a series of work-up and purification steps to remove unreacted starting materials, the hydrochloride salt of the base, and other impurities.

A standard work-up procedure involves quenching the reaction mixture with water or a dilute acid to remove the amine hydrochloride salt. orgsyn.orggoogle.com The organic layer is then washed sequentially with water and a saturated brine solution to remove any remaining water-soluble impurities.

Table 2: General Purification Steps for Sulfonate Esters

Step Purpose Reagents/Method Reference
QuenchingNeutralize excess reagents and byproductsIce, 10% Hydrochloric Acid, or Saturated Sodium Chloride Solution orgsyn.orggoogle.com
ExtractionSeparate the product into an organic phaseEthyl Acetate or Dichloromethane google.com
WashingRemove water-soluble impuritiesWater, Saturated Sodium Bicarbonate, Brine lookchem.com
DryingRemove residual water from the organic phaseAnhydrous Magnesium Sulfate or Sodium Sulfate orgsyn.org
Solvent RemovalIsolate the crude productRotary Evaporation google.com
Crystallization/ChromatographyFinal purification of the productEthanol, Toluene, or Silica (B1680970) Gel Chromatography lookchem.comnih.gov

For final purification, techniques such as recrystallization or column chromatography are often employed. lookchem.comnih.gov The choice of solvent for recrystallization is critical to obtain a high yield of pure crystalline product. Common solvents for the crystallization of sulfonate esters include alcohols and toluene. lookchem.com In cases where crystallization is not feasible, silica gel chromatography can be used to separate the desired product from impurities.

Mechanistic Investigations of Reactions Involving 1,5 Dimesyloxypentane

Nucleophilic Substitution Pathways

1,5-Dimesyloxypentane is a versatile substrate in organic synthesis, primarily undergoing nucleophilic substitution reactions where the mesylate groups act as excellent leaving groups. These reactions can proceed through either intramolecular or intermolecular pathways, leading to a diverse array of cyclic and acyclic products.

Intramolecular Cyclization Mechanisms and Kinetics

Intramolecular nucleophilic substitution in this compound and similar bifunctional molecules is a powerful method for the synthesis of cyclic compounds. masterorganicchemistry.com The facility of these ring-closure reactions is significantly influenced by the size of the ring being formed, with five- and six-membered rings being kinetically and thermodynamically favored. masterorganicchemistry.com The probability of the reactive ends of the molecule encountering each other to form a ring is higher for these sizes compared to smaller, more strained rings or larger, entropically disfavored rings. masterorganicchemistry.com

The formation of five-membered rings via intramolecular reactions is a well-established synthetic strategy. vanderbilt.edu In the context of this compound, if one mesyloxy group is replaced by a nucleophile, subsequent intramolecular attack can lead to a five-membered ring. For instance, reaction with a primary amine followed by intramolecular cyclization would yield a substituted pyrrolidine. The kinetics of these cyclizations often follow a 5-exo-tet pathway, which is generally favored according to Baldwin's rules. vanderbilt.edu The rate of these reactions is typically highest for the formation of five-membered rings compared to other ring sizes. masterorganicchemistry.com Computational studies on related systems have provided deeper insights into the mechanisms and energetics of such cyclization processes. rsc.orgbeilstein-journals.orgosti.gov

ReactantNucleophileProductRing Size
This compoundPrimary AmineSubstituted Pyrrolidine5
This compoundThiolSubstituted Tetrahydrothiophene5
This compoundMalonic Ester EnolateCyclopentane Derivative5

While five-membered rings are often kinetically preferred, the formation of six-membered rings is also a significant pathway, particularly under thermodynamic control. masterorganicchemistry.com An interesting example is the formation of 1,3-oxathiane (B1222684) derivatives. Although direct synthesis from this compound is not explicitly detailed in the provided search results, a related reaction provides a mechanistic blueprint. The treatment of (—)(2R,4R)-2,4-dimesyloxypentane with potassium thiolacetate followed by acid yields (—)(4S,6S)-4,6-dimethyl-1,3-oxathiane. researchgate.net This suggests a mechanism involving initial substitution of one mesylate by the thiolacetate, followed by hydrolysis and subsequent intramolecular attack of the resulting thiol on the carbon bearing the second mesylate group. A similar pathway could be envisaged for this compound derivatives to form six-membered heterocyclic systems. The stereochemistry and conformation of the resulting rings are critical aspects of these reactions. researchgate.net

Intermolecular Substitution Processes with Diverse Nucleophiles

This compound readily undergoes intermolecular nucleophilic substitution with a wide range of nucleophiles. wikipedia.orglabster.comrammohancollege.ac.in The mesylate groups are excellent leaving groups, facilitating reactions with both strong and weak nucleophiles. byjus.com The reaction mechanism, either S(_N)1 or S(_N)2, is influenced by the nature of the nucleophile, the solvent, and the structure of the substrate. labster.comksu.edu.sasaskoer.ca

Common nucleophiles include:

Halides: (e.g., I⁻, Br⁻, Cl⁻) for the formation of 1,5-dihalopentanes.

Azide (B81097): (N₃⁻) to produce 1,5-diazidopentane.

Cyanide: (CN⁻) leading to the corresponding dinitrile.

Amines: (e.g., NH₃, RNH₂, R₂NH) yielding primary, secondary, or tertiary diamines.

Alkoxides and Phenoxides: (RO⁻, ArO⁻) to form diethers.

Thiolates: (RS⁻) to produce dithioethers.

The reactivity follows the general principles of nucleophilic substitution, where stronger, less hindered nucleophiles favor the S(_N)2 pathway, while weaker nucleophiles and conditions that promote carbocation formation may favor an S(_N)1-type mechanism. saskoer.cabits-pilani.ac.in

NucleophileProduct
Sodium Iodide1,5-Diiodopentane
Sodium Azide1,5-Diazidopentane
Ammonia (B1221849)1,5-Diaminopentane
Sodium Methoxide1,5-Dimethoxypentane
Sodium Thiophenoxide1,5-Bis(phenylthio)pentane

Influence of Solvent and Catalyst on Reaction Outcomes

The choice of solvent plays a critical role in directing the outcome of reactions involving this compound. wikipedia.orgrsc.org Solvent polarity, protic versus aprotic nature, and coordinating ability can all influence reaction rates and selectivity. rsc.orgnih.gov

Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for S(_N)2 reactions as they solvate the cation of the nucleophilic salt but not the nucleophilic anion, thus enhancing its reactivity. wikipedia.org

Polar protic solvents (e.g., water, alcohols) can solvate both the cation and the anion, potentially slowing down S(_N)2 reactions. wikipedia.org However, they are effective for S(_N)1 reactions as they can stabilize the carbocation intermediate and the leaving group. wikipedia.org

Catalysts can also significantly impact the course of these reactions. essentialchemicalindustry.orgsaskoer.calibretexts.org

Phase-transfer catalysts can be employed to facilitate reactions between a water-soluble nucleophile and an organic-soluble substrate like this compound.

Lewis acids can be used to activate the leaving group, although this is less common for good leaving groups like mesylates.

In the context of subsequent reactions of the products, various transition metal catalysts (e.g., palladium, rhodium, nickel) can be used for cross-coupling and other transformations. beilstein-journals.org

Solvent TypeEffect on S(_N)2 Reaction RateExample Solvents
Polar AproticIncreasesDMF, DMSO, Acetonitrile
Polar ProticDecreasesWater, Ethanol, Methanol
NonpolarGenerally slowHexane, Toluene

Elimination Reactions and Competing Pathways

Elimination reactions are a potential competing pathway to nucleophilic substitution, particularly when using strong, sterically hindered bases. iitk.ac.inucalgary.cawikipedia.org In the case of this compound, elimination would lead to the formation of unsaturated products. The mechanism can be either E1 or E2, depending on the reaction conditions. wikipedia.orgsaskoer.ca

E2 Mechanism: This is a one-step process favored by strong, non-nucleophilic bases and a primary or secondary substrate. wikipedia.orgsaskoer.ca The base abstracts a proton from a carbon adjacent (beta) to the carbon bearing the leaving group, with simultaneous formation of a double bond and departure of the leaving group.

E1 Mechanism: This is a two-step process that proceeds through a carbocation intermediate. ucalgary.cawikipedia.org It is more common for tertiary substrates and is favored by weak bases and polar protic solvents.

For this compound, which is a primary dialkyl mesylate, the E2 pathway would be more likely under strongly basic conditions. wikipedia.org The regioselectivity of the elimination (Zaitsev's vs. Hofmann's rule) would depend on the steric bulk of the base and the substrate. ucalgary.ca Competition between substitution (S(_N)2) and elimination (E2) is a common feature of such reactions, and the outcome can often be controlled by careful choice of the nucleophile/base and reaction conditions. youtube.com For example, a strong, unhindered nucleophile will favor substitution, while a strong, hindered base will favor elimination. youtube.com

Applications of 1,5 Dimesyloxypentane As a Versatile Synthetic Building Block

Construction of Carbocyclic and Heterocyclic Ring Systems

The ability of 1,5-dimesyloxypentane to react with a variety of nucleophiles makes it a key precursor for synthesizing five and six-membered heterocyclic rings, which are core structures in many biologically active compounds. nih.govnih.govbeilstein-journals.org

While direct literature specifically detailing the use of this compound for tetrahydrofuran (B95107) synthesis is sparse, the synthesis of these heterocycles often involves the intramolecular cyclization of haloalcohols or diols. nih.gov By analogy, this compound can be used to construct substituted tetrahydropyrans. The reaction of this compound with a 1,1-dianion equivalent, followed by subsequent functional group manipulation and cyclization, would provide access to these structures.

A more direct, albeit related, approach involves the cyclization of diols. For example, the reaction of a suitable diol with a reagent that can selectively activate one hydroxyl group over another, or a double SN2 reaction on a pre-formed substrate, can lead to the formation of tetrahydrofuran or tetrahydropyran (B127337) rings. escholarship.org The principle relies on an intramolecular Williamson ether synthesis, where an alkoxide attacks an alkyl sulfonate. In a hypothetical synthesis using this compound, it could react with a difunctional nucleophile that, upon initial reaction, unmasks a hydroxyl group for a subsequent intramolecular cyclization.

Reactant 1Reactant 2 (Nucleophile)Product TypeRing Size
This compoundDihydroxy Compound (e.g., Catechol)O-Heterocycle8-membered or larger
This compoundMalonic EsterSubstituted Tetrahydropyran (after reduction and cyclization)6-membered

The synthesis of nitrogen-containing heterocycles like pyrrolidines and piperidines using bifunctional electrophiles is a well-established strategy. rsc.orgmdpi.comnih.govpsu.eduemich.edu this compound serves as an ideal five-carbon electrophile for the construction of six-membered piperidine (B6355638) rings. The reaction with a primary amine or ammonia (B1221849) would proceed via a double N-alkylation.

In a typical reaction, a primary amine (R-NH₂) is treated with this compound in the presence of a base. The amine first displaces one mesylate group to form an intermediate amino-mesylate. Subsequent intramolecular cyclization, facilitated by the base, leads to the formation of the N-substituted piperidine ring. This method is highly effective for creating various substituted piperidines, which are prevalent in many alkaloid natural products and pharmaceuticals. nih.gov

Starting MaterialReagentProductHeterocycle Type
This compoundPrimary Amine (R-NH₂)N-AlkylpiperidinePiperidine
This compoundAmmonia (NH₃)PiperidinePiperidine
This compoundHydrazine (N₂H₄)1-AminopiperidinePiperidine

While the direct synthesis of 1,3-oxathianes from this compound is not the most common route, as these are typically formed from 1,3-mercaptoalcohols and carbonyl compounds, the principles of using bifunctional electrophiles can be applied to create other sulfur-containing heterocycles. clockss.orgresearchgate.net For instance, reaction with sodium sulfide (B99878) (Na₂S) would yield tetrahydrothiopyran (B43164), a six-membered saturated sulfur heterocycle.

The synthesis of 1,3-oxathianes generally involves the condensation of a 3-mercapto-1-propanol (B27887) with an aldehyde or ketone. clockss.org However, this compound could be used to synthesize a tetrahydrothiopyran ring through reaction with a sulfide source.

ReagentProductRing System
Sodium Sulfide (Na₂S)Tetrahydrothiopyran6-membered S-Heterocycle
Sodium Hydrosulfide (NaSH)Pentane-1,5-dithiolAcyclic Dithiol

Utilization in Macrocyclic Chemistry

Macrocycles, large ring structures typically containing 12 or more atoms, are of significant interest in supramolecular and medicinal chemistry. researchgate.netwikipedia.orgnih.govd-nb.info this compound is an excellent linear building block for constructing macrocycles. Its two reactive ends can be "stitched" together by reacting with a dinucleophilic species under high-dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.

For example, reacting this compound with a long-chain diamine, diol, or dithiol can lead to the formation of macrocyclic ethers, amines, or thioethers. The flexibility of the pentane (B18724) chain allows it to adopt the necessary conformation for ring closure. This strategy is a cornerstone of macrocycle synthesis, providing access to complex host-guest systems and crown ether analogues. uva.esmdpi.com

Precursor in Polymerization Chemistry

The bifunctionality of this compound also makes it a suitable monomer for the synthesis of polymers through step-growth polymerization. wikipedia.orguomustansiriyah.edu.iqlibretexts.orgnumberanalytics.commit.edu In these reactions, the monomer reacts with another bifunctional monomer to form dimers, trimers, and eventually long polymer chains.

This compound can be considered analogous to its corresponding diol, 1,5-pentanediol (B104693), in the context of polymer synthesis. atamanchemicals.combasf.com 1,5-Pentanediol is a common monomer used in the production of polyesters and polyurethanes. atamanchemicals.combasf.comgoogle.com

By analogy, this compound can react with diisocyanates to form polyurethanes. The reaction would involve the nucleophilic attack of the isocyanate group on the electrophilic carbon of the C-OMs bond, although this is a non-traditional route. A more common pathway would be the conversion of this compound into a more conventional monomer first, such as 1,5-diaminopentane (cadaverine) by reaction with ammonia, which is a key monomer for polyamides and can be a precursor for 1,5-pentamethylene diisocyanate for polyurethane synthesis. google.com The direct reaction of the dimesylate with a diol under basic conditions could also yield polyethers.

The process of step-growth polymerization requires high reaction conversion to achieve high molecular weight polymers, and precise stoichiometric control of the reacting monomers is crucial. wikipedia.orgmit.edu

Synthesis of Linear Polymers via Difunctional Linkage

The creation of linear polymers through condensation or addition polymerization mechanisms frequently relies on the use of monomers possessing two reactive functional groups. chandra-asri.comresearchgate.net As a difunctional electrophile, this compound is theoretically well-suited for synthesizing linear polymers. In such a reaction, a dinucleophile, for example a diol, diamine, or dithiol, would react at both ends of the this compound molecule. The repeated nucleophilic substitution at the carbon atoms adjacent to the mesyloxy groups would lead to the formation of a long polymer chain, with the pentamethylene unit incorporated into the polymer backbone. This process would yield polymers such as polyethers, polyamines, or polythioethers, respectively.

While this compound is a suitable candidate for these reactions, specific examples of its use in peer-reviewed literature for linear polymer synthesis are not extensively documented. However, the strategic use of a pentane spacer to influence polymer properties is an established concept. A pertinent example involves the synthesis of 1,5-bis(N-carbazolyl)pentane , a monomer where a saturated pentane spacer links two carbazole (B46965) units. researchgate.net This monomer was subjected to oxidative polymerization to create poly[1,5-bis(N-carbazolyl)pentane]. researchgate.net The introduction of the flexible pentane linker was shown to be crucial for improving properties such as thermal stability and crystallinity, and it influenced the morphology by affecting the π-π stacking of the polymer chains. researchgate.net This research highlights the important role that a pentamethylene linker, the core structural feature of this compound, can play in designing functional polymers.

Table 1: Synthesis and Properties of 1,5-bis(N-carbazolyl)pentane (1,5-BNCP) and its Polymer researchgate.net

Compound Form Yield Melting Point (°C)
1,5-bis(N-carbazolyl)pentane (Monomer) Crystalline Solid 80% 178

| Poly[1,5-bis(N-carbazolyl)pentane] (Polymer) | Dark Brown Solid | 96% | > 300 |

Application in the Synthesis of Complex Organic Architectures

Beyond linear polymers, difunctional linkers are fundamental in constructing complex, non-polymeric organic architectures such as macrocycles. nih.govrsc.org Macrocycles are large ring-like molecules that are of significant interest in areas like medicinal chemistry and host-guest chemistry. nih.govnih.gov The synthesis of these structures often involves the reaction of a long-chain difunctional molecule with another component (or itself) in a cyclization reaction.

Given its structure, this compound is a viable candidate for synthesizing macrocycles. For instance, reacting it with a dinucleophile like a catechol or a long-chain diol under high-dilution conditions could, in principle, lead to the formation of a macrocyclic polyether, often referred to as a crown ether analogue. The five-carbon chain provides a specific length and degree of flexibility to the resulting macrocycle, which would influence its size, shape, and potential binding properties. Despite this theoretical utility, specific, documented syntheses of complex organic architectures that explicitly use this compound as the key linker are not prominent in published research. The development of such molecules often employs other synthetic strategies, such as multicomponent reactions or dynamic covalent chemistry. nih.govpreprints.org

Role in Supramolecular Chemistry and Material Science

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding or π-π stacking. reading.ac.uk Material science applies principles from chemistry and physics to design and discover new materials. macroarc.org In both fields, the structure and functionality of the molecular building blocks are paramount.

The pentamethylene linker inherent in this compound can be incorporated into larger molecules to influence their behavior in supramolecular assemblies and materials. The flexibility and length of the five-carbon chain can dictate how molecules pack in the solid state or self-assemble in solution. Introducing a pentamethylene linker is a known strategy for modifying the properties of functional molecules. sigmaaldrich.com For example, the use of pentamethylene diisocyanate has been explored for thin film applications. emich.edu

Molecules containing a C5 spacer, derived from precursors like this compound, could be used to create liquid crystals, organogels, or components of metal-organic frameworks (MOFs). rsc.org The linker can control the distance and orientation between functional units (e.g., aromatic plates or metal-binding sites) within a larger molecule, thereby tuning the properties of the resulting supramolecular structure or material. While the potential is clear, the direct application of this compound to create specific, functional supramolecular systems or advanced materials is not a widely reported area of research.

Advanced Spectroscopic and Chromatographic Characterization Techniques for Research on 1,5 Dimesyloxypentane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Elucidation of Molecular Connectivity and Stereochemistry

The structure of 1,5-Dimesyloxypentane (C₇H₁₆O₆S₂) can be unequivocally confirmed using ¹H and ¹³C NMR spectroscopy. The molecule's symmetry results in a simplified spectrum. In ¹H NMR, protons in identical chemical environments give rise to the same signal, leading to four distinct resonances for this compound. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the integration value corresponds to the number of protons generating the signal. The splitting pattern (multiplicity) of a signal, governed by the n+1 rule, reveals the number of protons on adjacent carbons. nih.gov

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing molecular connectivity. libretexts.org A COSY spectrum shows correlations between protons that are coupled, allowing for a step-by-step mapping of the pentane (B18724) backbone. For instance, a cross-peak between the signals for H-1 and H-2 would confirm their vicinal relationship.

Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton. With proton decoupling, each unique carbon atom appears as a single line. The predicted ¹³C NMR spectrum for this compound would show four distinct signals, corresponding to the methyl carbons of the mesylate groups and the three unique carbons of the pentyl chain.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
¹H NMR Data
AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
CH₃-SO₂-~3.06HSinglet (s)N/A
-CH₂-O- (H-1, H-5)~4.24HTriplet (t)~6.5
-CH₂-CH₂-O- (H-2, H-4)~1.84HQuintet (quin)~6.5, ~7.0
Central -CH₂- (H-3)~1.52HQuintet (quin)~7.0
¹³C NMR Data
AssignmentPredicted Chemical Shift (δ, ppm)
CH₃-SO₂-~37
C-1, C-5~69
C-2, C-4~28
C-3~22

Dynamic NMR Studies of Conformational Equilibria

The pentyl chain of this compound is flexible and can adopt numerous conformations in solution through rotation around its carbon-carbon single bonds. nih.gov At room temperature, the rate of this rotation is typically much faster than the NMR timescale, resulting in an averaged spectrum where signals represent the population-weighted average of all conformers. copernicus.org

Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can provide insight into these conformational dynamics. By lowering the temperature, the rate of interconversion between conformers can be slowed. If the temperature is lowered sufficiently to a point where interconversion is slow on the NMR timescale (the coalescence temperature), separate signals for the axial and equatorial protons of a specific, stable conformer (like a chair-like form) might be observed. auremn.org.br This would allow for the determination of the energy barrier to rotation and the relative populations of different conformers. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns. chemguide.co.uk

For this compound, the molecular formula is C₇H₁₆O₆S₂, yielding a molecular weight of 260.33 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 260. The molecular ions are energetically unstable and can break apart into smaller, charged fragments and neutral radicals. libretexts.org The fragmentation pattern is a reproducible fingerprint of the molecule.

Common fragmentation pathways for this compound would likely involve the cleavage of the sulfonate ester bonds and the pentyl chain. The loss of a methanesulfonyl radical (•CH₃SO₂) or a methanesulfonic acid molecule (CH₃SO₃H) are characteristic fragmentation patterns for mesylates.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound
Predicted m/zProposed Fragment IonProposed Neutral Loss
260[C₇H₁₆O₆S₂]⁺• (Molecular Ion)N/A
181[M - •SO₂CH₃]⁺•SO₂CH₃ (79 Da)
165[M - •OSO₂CH₃]⁺•OSO₂CH₃ (95 Da)
95[OSO₂CH₃]⁺-
79[SO₂CH₃]⁺-
69[C₅H₉]⁺Fragmentation of the pentyl chain

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. cardiff.ac.uk Specific functional groups absorb IR radiation or scatter light (Raman effect) at characteristic frequencies, providing a "fingerprint" of the molecule's structure. These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. doi.org

For this compound, the most prominent features in the IR spectrum are expected to be the strong absorptions from the sulfonate group. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly intense and diagnostic. The C-O and S-O single bond stretches also provide valuable information. In the Raman spectrum, the S=O stretches would also be visible, along with vibrations of the C-S and C-C backbone. nih.gov

Table 3: Predicted Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H StretchAlkyl (CH₃, CH₂)2850-3000MediumStrong
S=O Asymmetric StretchSulfonate (-SO₂-)1340-1380StrongMedium
S=O Symmetric StretchSulfonate (-SO₂-)1150-1180StrongMedium
C-O StretchEster (C-O-S)960-1050StrongWeak
S-O StretchEster (S-O-C)750-850StrongWeak

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passed through a single crystal of a compound, a detailed map of electron density can be generated, from which the positions of individual atoms are determined. researchgate.net

For this compound, which is a solid at room temperature, this technique could provide unambiguous data on its solid-state conformation. The analysis would yield precise bond lengths, bond angles, and torsion angles. This information would reveal the specific conformation adopted by the flexible pentane chain in the crystal lattice and how the molecules pack together through intermolecular interactions. Such data is invaluable for understanding solid-state properties and for computational modeling studies. The successful application of this technique is contingent upon the ability to grow a high-quality single crystal suitable for diffraction.

High-Resolution Chromatographic Methods for Purity and Isomer Analysis

High-resolution chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of a chemical sample and for separating it from any impurities or isomers. nih.gov In HPLC, the sample is passed through a column packed with a stationary phase, and a liquid mobile phase carries the sample through. Separation occurs based on the differential partitioning of the sample components between the two phases.

The purity of a synthesized batch of this compound can be effectively determined using a reversed-phase HPLC method. A typical setup would involve a C18 stationary phase column and a mobile phase gradient of water and an organic solvent like acetonitrile or methanol. This compound would elute as a single, sharp peak with a characteristic retention time. The presence of impurities, such as starting material (1,5-pentanediol) or by-products, would be indicated by additional peaks in the chromatogram. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative assessment of purity.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. However, direct GC analysis of this compound is challenging due to its low volatility and thermal lability. The high temperatures required for volatilization in the GC inlet can lead to decomposition of the molecule, resulting in inaccurate quantification and the appearance of degradation products in the chromatogram. To overcome these challenges, derivatization is a commonly employed strategy. This involves chemically modifying the analyte to increase its volatility and thermal stability.

A well-established derivatization approach for analogous compounds, such as busulfan (B1668071) (1,4-butanediol dimesylate), involves the cleavage of the mesylate groups and subsequent conversion of the parent diol to a more volatile derivative. A common method is the reaction with sodium iodide, which converts the dimesylate into the corresponding diiodoalkane. In the case of this compound, this reaction would yield 1,5-diiodopentane, a more volatile and thermally stable compound suitable for GC analysis.

Following derivatization, the resulting 1,5-diiodopentane can be readily analyzed by Gas Chromatography, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of 1,5-diiodopentane.

Detailed Research Findings:

Below is a hypothetical data table outlining the likely parameters for a GC-MS analysis of this compound following derivatization to 1,5-diiodopentane.

ParameterValue
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Derivatization Reagent Sodium Iodide
Analyte (post-derivatization) 1,5-Diiodopentane
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Temperature Program Initial temperature 60 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM)
Characteristic Ions (m/z) To be determined for 1,5-diiodopentane (e.g., molecular ion and key fragments)
Expected Retention Time Dependent on the specific conditions, but expected to be in the mid-to-late region of the chromatogram

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile, such as this compound. Unlike GC, HPLC does not require the analyte to be vaporized, thus avoiding the issue of thermal degradation. This makes HPLC a more direct and often preferred method for the analysis of alkyl mesylates.

For the analysis of this compound, reversed-phase HPLC (RP-HPLC) is the most suitable mode. In RP-HPLC, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. The separation is based on the hydrophobic/hydrophilic interactions between the analyte and the stationary phase. By manipulating the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, the retention of this compound on the column can be controlled to achieve separation from other components in a sample.

Detection of this compound can be challenging as it lacks a strong chromophore, making UV-Vis detection less sensitive. However, coupling HPLC with mass spectrometry (LC-MS or LC-MS/MS) provides a highly sensitive and specific detection method. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, typically operating in the positive ion mode. The mass spectrometer can be used to confirm the identity of the compound by its mass-to-charge ratio (m/z) and to provide fragmentation patterns for structural elucidation.

Detailed Research Findings:

While direct research on the HPLC analysis of this compound is limited, the analytical conditions can be reliably extrapolated from methods developed for other small alkyl mesylates and bifunctional alkylating agents. The use of a C18 column with a gradient elution of water and acetonitrile is a standard approach. The addition of a small amount of an acid, such as formic acid, to the mobile phase can improve peak shape and ionization efficiency in LC-MS.

Below is a representative data table outlining a potential HPLC-MS/MS method for the analysis of this compound.

ParameterValue
Instrumentation High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (HPLC-MS/MS)
Column C18, 100 mm x 2.1 mm ID, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Start at 5% B, hold for 1 min; linear ramp to 95% B over 8 min; hold at 95% B for 2 min; return to 5% B and re-equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS/MS Transition Precursor ion (e.g., [M+H]⁺ or [M+Na]⁺) → Product ion(s) to be determined
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Expected Retention Time Dependent on the specific gradient, but expected to elute at a moderate organic solvent concentration

Computational and Theoretical Studies on 1,5 Dimesyloxypentane and Its Reactivity

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electronic distribution and energy of a molecule, which in turn dictates its geometry, bonding, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. chemrxiv.org For 1,5-Dimesyloxypentane, DFT studies would be employed to optimize the molecule's geometry in its ground state, determining the most stable arrangement of its atoms. These calculations yield crucial information such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT can elucidate the electronic properties of the ground state. Key parameters that would be calculated include:

Molecular Orbital Energies: Particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule, highlighting polar bonds and potential sites for nucleophilic or electrophilic attack.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution and are invaluable for predicting intermolecular interactions and the initial steps of a chemical reaction.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3), and Coupled Cluster (CCSD, CCSD(T)), offer a systematic way to improve the accuracy of calculations. researchgate.net

For this compound, high-level ab initio calculations would provide highly accurate predictions of its electronic properties. researchgate.net These methods are particularly useful for:

Accurate Energy Calculations: Providing benchmark values for the molecule's total energy and the relative energies of different isomers or conformers.

Bonding Analysis: Investigating the nature of the chemical bonds, including covalent and non-covalent interactions within the molecule.

Predicting Spectroscopic Properties: Calculating properties that can be compared with experimental spectroscopic data, such as vibrational frequencies (IR/Raman) or NMR chemical shifts, to validate the computed structure.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in mapping the energetic landscape of a chemical reaction. By modeling the reaction pathway, researchers can understand the mechanism, predict the feasibility of a reaction, and identify key intermediates and transition states.

This compound can serve as a precursor in cyclization reactions. For instance, its reaction with a sulfide (B99878) source could lead to the formation of a six-membered heterocyclic ring, such as an oxathiane derivative, through an intramolecular substitution reaction. Computational modeling can elucidate the step-by-step mechanism of such a transformation.

The process involves:

Locating Reactants and Products: The geometries and energies of the starting material (this compound and the nucleophile) and the final product (the oxathiane ring) are fully optimized.

Identifying the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. Computational algorithms are used to locate this first-order saddle point on the potential energy surface. The structure of the TS reveals the geometry of the molecule as bonds are being formed and broken.

Calculating Activation Energy: The energy difference between the reactants and the transition state defines the activation energy barrier (Ea). A lower activation energy indicates a faster reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the path from the transition state down to the reactants and products, confirming that the identified TS correctly connects the desired starting materials and products.

In more complex reactions, computational modeling can predict the selectivity of a reaction. For the cyclization of a substituted this compound derivative, different reaction pathways might be possible, leading to different isomers (regioisomers or stereoisomers). By calculating the activation energies for all possible pathways, chemists can predict which product will be favored. The pathway with the lowest energy barrier will be the dominant one, thus determining the regio- and stereochemical outcome of the reaction.

Conformational Analysis and Energy Landscapes (e.g., Pentane (B18724) Backbone Conformations)

The flexibility of the five-carbon chain in this compound allows it to adopt various spatial arrangements or conformations. The study of these conformations and their relative energies is crucial, as the dominant conformation can influence the molecule's physical properties and reactivity. The potential energy landscape (PEL) provides a comprehensive map of all possible conformations and the energy barriers between them. researchgate.netarxiv.orgnih.gov

The conformational behavior of the central pentane unit is analogous to that of n-pentane. High-level ab initio and DFT studies on n-pentane have identified four key low-energy conformers resulting from rotations around the two central C-C bonds. researchgate.netresearchgate.net The presence of the bulky dimesyloxy groups at the ends of the chain in this compound will influence the relative populations of these conformers but the fundamental shapes of the backbone remain relevant.

The primary conformers of the pentane backbone are:

Trans-Trans (TT): Both central C-C-C-C dihedral angles are anti (~180°), resulting in a linear, fully extended chain. This is generally the global energy minimum. researchgate.net

Trans-Gauche (TG): One dihedral angle is anti and the other is gauche (~60°). researchgate.net

Gauche-Gauche (G+G+): Both dihedral angles are gauche with the same sign. researchgate.net

Gauche-Gauche (G+G-): The dihedral angles are gauche but have opposite signs. This conformation suffers from significant steric hindrance, known as the "pentane effect," where the two terminal methyl groups (or in this case, the larger end groups) are brought into close proximity, making this conformer much higher in energy. researchgate.netfccc.edu

The relative energies of these conformers for the parent n-pentane molecule, calculated using advanced theoretical methods, provide a baseline for understanding the energetic landscape of the this compound backbone.

Relative Energies of n-Pentane Conformers researchgate.net
ConformerSymmetry GroupRelative Energy (kcal/mol)
Trans-Trans (TT)C2v0.000
Trans-Gauche (TG)C10.621
Gauche-Gauche (G+G+)C21.065
Gauche-Gauche (G+G-)C12.917

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions with the surrounding environment, such as a solvent. These simulations can provide valuable insights into how the conformation and reactivity of a molecule like this compound are influenced by different solvents at an atomic level. By simulating the movement of atoms over time, researchers can understand the flexibility of the pentane chain, the orientation of the mesyloxy groups, and the formation of intermolecular interactions, such as hydrogen bonds, with solvent molecules.

The choice of solvent can significantly impact the conformational landscape of this compound. In polar solvents, it is expected that the solvent molecules would interact strongly with the polar sulfonyl groups of the mesyloxy moieties. This interaction could influence the rotational freedom around the C-O and S-O bonds, potentially leading to a more compact or extended conformation of the molecule. In contrast, in nonpolar solvents, the interactions would be weaker, and the molecule's conformation would be predominantly governed by intramolecular forces.

MD simulations can also elucidate the dynamic behavior of this compound by analyzing various parameters, such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. Furthermore, the analysis of the solvent accessible surface area can reveal how the exposure of different parts of the molecule changes with the solvent environment. This information is crucial for understanding the reactivity of this compound, as the accessibility of reactive sites to reactants is a key factor in chemical reactions.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry provides a suite of methods to predict various spectroscopic parameters of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman). These theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of compounds like this compound. Density Functional Theory (DFT) is a commonly employed quantum mechanical method for such predictions due to its balance of accuracy and computational cost.

By calculating the magnetic shielding tensors of the nuclei in this compound, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values can then be compared with experimental data obtained from NMR spectroscopy. A strong correlation between the predicted and experimental chemical shifts serves to validate the computed molecular structure and provides a detailed assignment of the spectral peaks to specific atoms within the molecule. Discrepancies between theoretical and experimental values can often be explained by factors such as solvent effects or conformational averaging, which can be further investigated with more advanced computational models.

Similarly, the vibrational frequencies of this compound can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The predicted infrared and Raman spectra can be generated and compared with experimental spectra to identify characteristic vibrational bands and to understand the relationship between the molecular structure and its vibrational properties.

While specific computational studies providing detailed tables of predicted spectroscopic parameters for this compound are not available in the public domain, the application of these computational methods is a standard practice in modern chemical research for the characterization of organic compounds.

Future Directions and Emerging Research Avenues Involving 1,5 Dimesyloxypentane

Catalytic Strategies for Enhanced Reactivity and Selectivity

The nucleophilic substitution reactions of 1,5-dimesyloxypentane, while generally efficient, can be significantly improved through catalysis. Future research will likely focus on developing catalytic systems that increase reaction rates, improve selectivity, and allow for milder reaction conditions, thereby broadening the substrate scope.

One promising area is the application of phase-transfer catalysis (PTC) . ijirset.com In reactions involving an organic-insoluble nucleophile (e.g., salts like sodium azide (B81097) or potassium cyanide) and this compound in an organic solvent, PTC can dramatically accelerate reaction rates. crdeepjournal.org Catalysts such as quaternary ammonium (B1175870) or phosphonium (B103445) salts transport the nucleophilic anion from the aqueous or solid phase into the organic phase, where it can react. princeton.edu This approach avoids the need for harsh, anhydrous conditions or expensive polar aprotic solvents. acsgcipr.org Research in this area would involve screening various PTC catalysts to optimize efficiency and minimize potential side reactions. Notably, the choice of the sulfonate ester itself is important; mesylates are often preferred over tosylates in PTC as the more lipophilic tosylate can sometimes act as a catalyst poison. acsgcipr.orgphasetransfercatalysis.com

Organocatalysis represents another frontier. Chiral phosphines, amines, or other small organic molecules could be employed to catalyze reactions, potentially enabling asymmetric transformations where the incoming nucleophile is delivered enantioselectively. researchgate.net While challenging with a flexible substrate like this compound, the development of rigid, conformationally-controlled organocatalysts could open pathways to novel chiral molecules.

Table 1: Comparison of Potential Catalytic Strategies for this compound Reactions

Catalytic StrategyPotential CatalystMechanismAnticipated AdvantagesResearch Focus
Phase-Transfer Catalysis (PTC)Tetrabutylammonium bromide (TBAB)Transports anionic nucleophile into the organic phase to react with the substrate. princeton.eduIncreased reaction rates, use of inexpensive inorganic bases/salts, avoidance of polar aprotic solvents. ijirset.comScreening catalysts for efficiency; optimizing solvent systems; expanding to solid-liquid PTC. crdeepjournal.org
OrganocatalysisChiral Phosphines or AminesActivation of the substrate or nucleophile through formation of a more reactive intermediate. researchgate.netMetal-free reactions, potential for asymmetric induction, mild reaction conditions.Design of catalysts to control regioselectivity and enantioselectivity in reactions with prochiral nucleophiles.
Ionic Liquid Catalysis[bmim][X] (e.g., X = Cl, Br, OAc)Acts as both a recyclable solvent and a nucleophilic reagent, eliminating other solvents. organic-chemistry.orgHigh yields, simplified purification, recyclable reaction medium, reduced volatile organic compounds (VOCs). organic-chemistry.orgresearchgate.netExploring the scope of nucleophilic anions (X) and optimizing IL recycling processes. organic-chemistry.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into continuous flow and automated synthesis platforms is an emerging avenue that promises enhanced safety, efficiency, and scalability. nih.gov Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers superior control over parameters like temperature, pressure, and reaction time compared to traditional batch processing. researchgate.netmdpi.com

For reactions involving this compound, such as polymerizations or macrocyclizations, flow reactors can offer significant advantages:

Enhanced Heat and Mass Transfer: Rapid heat dissipation minimizes the risk of thermal runaways and side reactions.

Precise Stoichiometric Control: Pumping reagents at defined flow rates allows for precise control over stoichiometry, which is crucial for achieving desired molecular weights in polymerization.

Safety: The small reactor volume enhances safety, particularly when working with reactive intermediates or generating potentially hazardous byproducts. africacommons.net

Automated synthesis platforms can utilize flow chemistry to generate libraries of compounds for screening purposes. nih.gov For instance, an automated system could react this compound with a diverse set of dinucleophiles (diamines, diols, etc.) under various conditions to rapidly produce a library of macrocycles or polymers for materials science or biomedical research. nih.gov Such platforms can accelerate the discovery of new functional molecules by systematically exploring a vast chemical space with minimal manual intervention. nih.gov Future work could focus on developing telescoped, multi-step flow syntheses where crude intermediates are directly passed to the next reactor, streamlining the production of complex molecules derived from this compound. nih.govnih.gov

Exploration of Novel Reaction Manifolds and Derivatization Strategies

Beyond its role as a simple linear linker, this compound is a substrate ripe for exploration in novel reaction manifolds. Its two electrophilic centers, separated by a flexible five-carbon tether, can be exploited to construct complex topologies that are otherwise difficult to access.

A key area of future research is its use in [5+n] cycloaddition reactions . While not a concerted pericyclic reaction in the traditional sense, a stepwise double nucleophilic substitution can achieve a similar outcome. By reacting this compound with a dinucleophile of "n" atoms, a variety of (n+5)-membered heterocyclic or carbocyclic rings can be formed. This strategy could provide access to medium-sized rings (e.g., 8- to 12-membered), which are often challenging to synthesize due to entropic and enthalpic barriers.

Another unexplored avenue is its potential use as a "latent dienophile" in reactions analogous to the Diels-Alder reaction . wikipedia.orglibretexts.org While this compound itself is not a dienophile, it could be used to first form a larger structure containing a double bond, which then undergoes an intramolecular Diels-Alder reaction. The five-carbon tether could be used to control the stereochemical outcome of the cycloaddition. nih.gov

Further derivatization strategies could involve partial reaction, where only one mesylate group reacts, leaving the other available for subsequent transformations. This would convert the molecule into a heterobifunctional reagent, enabling the sequential introduction of different functionalities.

Table 2: Potential Novel Reaction Manifolds for this compound

Reaction ManifoldReactant PartnerPotential ProductKey Research Challenge
[5+n] CycloadditionsDinucleophiles (e.g., malonates, diamines, dithiols)Medium-to-large heterocycles and carbocyclesOvercoming the kinetic and thermodynamic challenges of macrocyclization versus intermolecular polymerization. nih.govvub.be
Sequential FunctionalizationStoichiometrically controlled nucleophilesHeterobifunctional linkers (Nu-C₅H₁₀-OMs)Achieving high selectivity for mono-substitution over di-substitution.
Tandem Alkylation-CyclizationNucleophiles with latent reactive sitesPolycyclic systemsDesigning substrates where the initial alkylation triggers a spontaneous secondary cyclization.

Applications in Advanced Polymer Architectures and Functional Materials

The bifunctional nature of this compound makes it an ideal building block for creating advanced polymer architectures. As an A-A type monomer, it can undergo polycondensation reactions with B-B type monomers (e.g., diamines, diols, dicarboxylates) to produce a wide range of linear polymers, such as polyamines, polyethers, and polyesters. The flexible pentylene spacer is expected to impart a lower glass transition temperature and increased flexibility to the resulting polymer chains compared to shorter, more rigid linkers.

Future research could explore the synthesis of:

Functional Polyesters and Polyethers: Reacting this compound with functional diols or diphenols could introduce specific properties like photo-responsiveness, redox activity, or biocompatibility.

Sequence-Defined Polymers: By leveraging automated synthesis platforms, this compound could be used in stepwise protocols to build oligomers with a precisely defined sequence of monomers, leading to materials with highly controlled properties.

Cross-linked Networks: The use of this compound as a cross-linker for pre-existing polymers containing nucleophilic side chains (e.g., poly(acrylic acid), chitosan) could lead to the formation of functional hydrogels or elastomers.

The ability to precisely control the distance between functional groups along a polymer backbone makes this compound a valuable tool in designing materials for applications ranging from drug delivery to advanced coatings and electronics.

Unexplored Reactivity Profiles and Green Chemical Engineering Principles

Applying the principles of green chemistry to the synthesis and application of this compound is a critical future direction. researchgate.net These principles aim to reduce waste, minimize energy consumption, and use safer chemicals. thepharmajournal.commdpi.com

Atom Economy: The synthesis of this compound from 1,5-pentanediol (B104693) and methanesulfonyl chloride in the presence of a base like triethylamine (B128534) has a suboptimal atom economy. A significant portion of the reagent mass is converted into triethylammonium (B8662869) chloride waste.

The reaction is: C₅H₁₂O₂ + 2 CH₃SO₂Cl + 2 (C₂H₅)₃N → C₇H₁₆O₆S₂ + 2 (C₂H₅)₃NHCl

The atom economy for this reaction is calculated as:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Atom Economy = (260.34 / (104.15 + 2 * 114.55 + 2 * 101.19)) x 100% = 48.6%

This calculation highlights that over half of the reactant mass is converted into byproduct. Future research should focus on alternative synthetic routes with higher atom economy, such as catalytic processes that avoid the use of stoichiometric bases.

Green Solvents and Processes: Exploring greener solvents for reactions involving this compound is another key avenue. The use of recyclable ionic liquids, water, or supercritical fluids could replace traditional volatile organic compounds (VOCs). organic-chemistry.orgthepharmajournal.commdpi.com As discussed previously, integrating these reactions into energy-efficient continuous flow systems aligns well with green engineering principles. researchgate.net By focusing on waste prevention, catalysis over stoichiometric reagents, and energy efficiency, the lifecycle environmental impact of this compound and its derivatives can be substantially reduced. researchgate.netgreenchemistry-toolkit.org

Table 3: Green Chemistry Metrics for this compound Synthesis

Green MetricTraditional SynthesisPotential Future Improvement
Atom Economy scranton.edulibretexts.org~48.6% (with triethylamine base)Development of a catalytic mesylation process that avoids a stoichiometric base, aiming for >80%.
Solvent ChoiceOften uses chlorinated solvents (e.g., dichloromethane). mdpi.comReplacement with greener solvents like 2-MeTHF, ionic liquids, or water. organic-chemistry.orgmdpi.com
Energy ConsumptionBatch processing often requires prolonged heating or cooling cycles.Use of continuous flow reactors for better thermal management and reduced energy usage. researchgate.net
Waste GenerationGenerates stoichiometric amounts of amine salt waste.Catalytic methods and solvent recycling to minimize waste streams. organic-chemistry.org

Q & A

Q. What are the optimal reaction conditions for synthesizing 1,5-Dimesyloxypentane with high purity?

Methodological Answer: The synthesis of this compound (1,5-Pentanediol dimethanesulfonate) involves a two-step mesylation reaction. First, 1,5-pentanediol is treated with methanesulfonyl chloride (MsCl) in an anhydrous environment under controlled temperatures (0–5°C). A base such as triethylamine (TEA) is used to neutralize HCl byproducts. The reaction is monitored via thin-layer chromatography (TLC) for completion. Key Parameters:

ParameterCondition
SolventDichloromethane (DCM) or THF
Temperature0–5°C (initial), room temp (final)
Molar Ratio1,5-Pentanediol:MsCl:TEA = 1:2:2.2
Reaction Time4–6 hours
Post-synthesis, purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Structural confirmation requires 1H NMR^1 \text{H NMR} (δ 3.0–3.2 ppm for mesyl groups) and 13C NMR^{13} \text{C NMR} (δ 38–40 ppm for mesyl carbons) .

Q. How can researchers characterize the structural identity and purity of this compound?

Methodological Answer: A multi-technique approach is recommended:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR^1 \text{H NMR}: Peaks at δ 1.5–1.7 ppm (methylene protons), δ 3.0–3.2 ppm (mesyl-O-CH2_2).
    • 13C NMR^{13} \text{C NMR}: Peaks at δ 25–30 ppm (methylene carbons), δ 38–40 ppm (mesyl carbons).
  • High-Resolution Mass Spectrometry (HRMS):
    • Expected molecular ion [M+H]+^+ at m/z 294.04 (C7_7H16_{16}O6_6S2_2).
  • Chromatography:
    • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
  • Elemental Analysis:
    • Carbon and sulfur content should align with theoretical values (C: 28.57%, S: 21.77%) .

Advanced Research Questions

Q. What molecular docking protocols are recommended to evaluate the binding affinity of this compound derivatives with ABL kinase?

Methodological Answer: For docking studies targeting ABL kinase (e.g., T315I mutant):

Protein Preparation:

  • Retrieve crystal structures (e.g., PDB: 4TWP, 2HZI) and remove water molecules/co-crystallized ligands.
  • Add polar hydrogens and assign Kollman charges.

Ligand Preparation:

  • Generate 3D structures of derivatives (e.g., ChemDraw → MDL format).
  • Optimize protonation states using tools like Chemicalize.

Docking Software:

  • Use AutoDock4 with Lamarckian Genetic Algorithm (LGA) parameters:
ParameterSetting
Population Size150
Energy Evaluations2.5 × 106^6
RMSD Cluster Tolerance2.0 Å

Validation:

  • Compare predicted poses with co-crystallized ligands (RMSD < 2.0 Å). Halogen interactions (e.g., Cl···π) are critical for binding .

Q. How should discrepancies between computational docking predictions and experimental binding assays for this compound-based inhibitors be resolved?

Methodological Answer: Discrepancies often arise from:

  • Solvent Effects: Docking may overlook solvation/entropic contributions. Use molecular dynamics (MD) simulations (e.g., GROMACS) to simulate explicit solvent models.
  • Protein Flexibility: Employ ensemble docking with multiple receptor conformations (e.g., from NMR or MD trajectories).
  • Scoring Function Limitations: Cross-validate with MM/GBSA or QM/MM binding free energy calculations. For example, recalculate affinity using AMBER’s MMPBSA.py module .

Q. What experimental strategies can validate the role of halogen interactions in this compound derivatives’ binding to kinases?

Methodological Answer:

  • Crystallography: Solve co-crystal structures to visualize halogen bonds (e.g., Cl···O=C interactions at 3.3 Å).
  • SAR Studies: Synthesize analogs with halogen substitutions (e.g., F, Br, I) and compare IC50_{50} values.
  • Isothermal Titration Calorimetry (ITC): Measure ΔH and ΔS to quantify halogen bond contributions. A positive ΔH and negative ΔS suggest enthalpically driven halogen interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.